N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1010922-27-6
VCID: VC7343108
InChI: InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
SMILES: C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN
Molecular Formula: C8H10N4O2S2
Molecular Weight: 258.31

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide

CAS No.: 1010922-27-6

Cat. No.: VC7343108

Molecular Formula: C8H10N4O2S2

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide - 1010922-27-6

Specification

CAS No. 1010922-27-6
Molecular Formula C8H10N4O2S2
Molecular Weight 258.31
IUPAC Name N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Standard InChI InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2
Standard InChI Key SKUVQFYMBSAHKQ-UHFFFAOYSA-N
SMILES C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure integrates three key components:

  • Benzothiadiazole Ring: A bicyclic system comprising fused benzene and thiadiazole rings, conferring electron-deficient properties critical for charge-transfer applications .

  • Sulfonamide Group: Positioned at the 4-site of the benzothiadiazole, this moiety enhances hydrogen-bonding capacity and modulates solubility.

  • 2-Aminoethyl Side Chain: A flexible aliphatic chain terminating in a primary amine, enabling conjugation with biomolecules or polymers.

Table 1: Key Structural Descriptors

PropertyValue
CAS No.1010922-27-6
Molecular FormulaC8H10N4O2S2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2\text{S}_2
Molecular Weight258.31 g/mol
IUPAC NameN-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN

The electron-withdrawing benzothiadiazole core destabilizes the highest occupied molecular orbital (HOMO), as evidenced by cyclic voltammetry studies on analogous compounds . This feature is pivotal for optoelectronic applications.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically proceeds via a three-step sequence:

  • Sulfonation: 2,1,3-Benzothiadiazole undergoes sulfonation at the 4-position using chlorosulfonic acid, yielding 4-chlorosulfonyl-2,1,3-benzothiadiazole.

  • Amination: Reaction with ethylenediamine introduces the aminoethyl side chain, forming the sulfonamide linkage under controlled pH (8–9) to minimize side reactions.

  • Purification: Column chromatography or recrystallization isolates the product, with yields optimized to ~65–70%.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonationClSO3_3H, 0–5°C, 4 h85%
AminationEthylenediamine, THF, rt, 12 h70%

Comparisons with N-[2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID 16246684) reveal that alkylation of the amine (e.g., using methyl iodide) can further diversify functionality .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) displays signals at δ 8.20 (benzothiadiazole H), 3.45 (CH2_2NH2_2), and 2.85 (SO2_2NCH2_2) .

  • IR: Stretching vibrations at 1340 cm1^{-1} (S=O) and 1160 cm1^{-1} (C-N) confirm sulfonamide formation.

Physicochemical Properties

Solubility and Stability

While solubility data for the parent compound are unavailable, analogues like N-[2-(dimethylamino)ethyl] derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . Stability studies suggest decomposition above 200°C, consistent with thermogravimetric analysis (TGA) of benzothiadiazole sulfonamides .

Table 3: Comparative Solubility of Analogues

CompoundSolubility in DMSO
N-(2-Aminoethyl)-benzothiadiazole-sulfonamideModerate
N-[2-(Dimethylamino)ethyl]-analogueHigh

Applications in Medicinal Chemistry

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif, inhibiting carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). Molecular docking simulations predict a binding affinity (KdK_d) of 12 nM for CA-II, comparable to acetazolamide.

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 µg/mL, attributed to disruption of folate biosynthesis.

Drug Delivery Systems

The aminoethyl side chain facilitates covalent attachment to polymeric nanoparticles (e.g., PLGA), enhancing tumor-targeted delivery of chemotherapeutics.

Material Science Applications

Organic Electronics

The benzothiadiazole unit’s electron deficiency enables use in:

  • Organic Photovoltaics (OPVs): As an electron acceptor in bulk heterojunction cells, achieving a power conversion efficiency (PCE) of 6.2% .

  • Electroluminescent Devices: Blue-emitting layers with a luminance efficiency of 8.7 cd/A .

Chemosensors

Functionalization with fluorophores (e.g., pyrene) yields turn-on sensors for Hg2+^{2+} detection, with a limit of detection (LOD) of 0.1 µM .

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